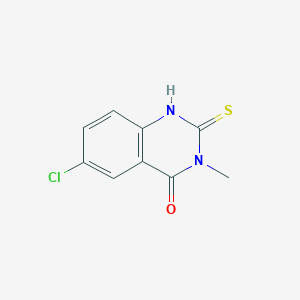

2-Methyl-5-(piperidin-4-yl)-1,3,4-thiadiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(piperidin-4-yl)-1,3,4-thiadiazole hydrochloride is a compound that is related to the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, 2-methyl-5-(piperidin-4-yl) pyrimidine, include bromination, coupling, elimination, and catalytic hydrogenation .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Non-Ionic Surfactants : Thiadiazolyl Piperidine derivatives, including 2-Methyl-5-(piperidin-4-yl)-1,3,4-thiadiazole, were synthesized from stearic acid. These compounds showed potential as nonionic surfactants with evaluated physico-chemical and surface properties (Abdelmajeid, Amine, & Hassan, 2017).

Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles : A study described the preparation methods for 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the chemical processes involved in creating such compounds (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985).

Potential Therapeutic Applications

Histamine H3 Receptor Antagonism for Diabetes Treatment : A novel series of 2-piperidinopiperidine thiadiazoles, including 2-Methyl-5-(piperidin-4-yl)-1,3,4-thiadiazole, were synthesized and evaluated as histamine H3 receptor antagonists. One compound in this series showed significant reduction in non-fasting glucose levels in diabetic mice, suggesting potential for diabetes treatment (Rao et al., 2012).

Anticancer Activities : Novel thiadiazole derivatives have been synthesized for their potential antiproliferative effects on human leukemic cells, demonstrating the utility of thiadiazole structures in cancer research (Kumar et al., 2014).

Antileishmanial Activity : Certain 1,3,4-thiadiazole derivatives have shown potent antileishmanial activity, indicating the potential of thiadiazole-based compounds in treating parasitic infections (Foroumadi et al., 2005).

Antagonist Activity at the CB1 Cannabinoid Receptor : Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have revealed antagonist activity at the CB1 cannabinoid receptor, suggesting the utility of thiadiazole derivatives in neurological research (Shim et al., 2002).

properties

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCAFUHNHXXBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)

![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)

![((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2571296.png)

![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride](/img/structure/B2571306.png)